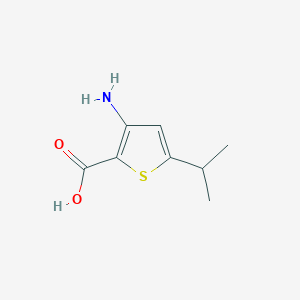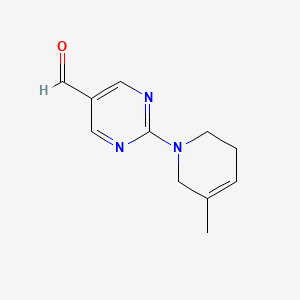![molecular formula C11H18N2O3 B13206325 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13206325.png)
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol typically involves the cyclization of appropriate precursors. One common method involves the cyclocondensation of arylamidoximes with aldehydes . For instance, the reaction of arylamidoximes with n-butanal in the presence of a suitable catalyst can yield the desired oxadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxadiazole derivatives.
Reduction: Sodium borohydride is a typical reducing agent for oxadiazole compounds.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and appropriate solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield corresponding oxadiazole N-oxides, while reduction can produce reduced oxadiazole derivatives.
Applications De Recherche Scientifique
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol has several scientific research applications, including:
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is not fully elucidated. it is known that oxadiazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the oxadiazole ring allows for hydrogen bonding and other interactions with biological macromolecules, which can modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: This compound features a similar oxadiazole ring but with different substituents, leading to distinct chemical and biological properties.
3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole: Another oxadiazole derivative with unique substituents that confer different reactivity and applications.
Uniqueness
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is unique due to its specific combination of the oxadiazole ring and the oxan-4-ol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H18N2O3 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol |
InChI |
InChI=1S/C11H18N2O3/c1-2-3-9-12-10(16-13-9)8-11(14)4-6-15-7-5-11/h14H,2-8H2,1H3 |
Clé InChI |
LKGUYIVPQPXMRC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NOC(=N1)CC2(CCOCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13206243.png)
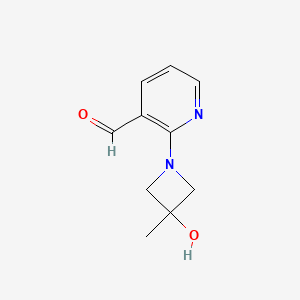

![1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13206268.png)

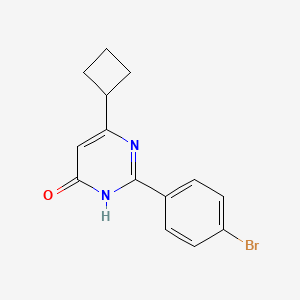
![2-[(3-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13206282.png)
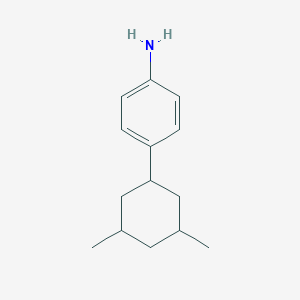
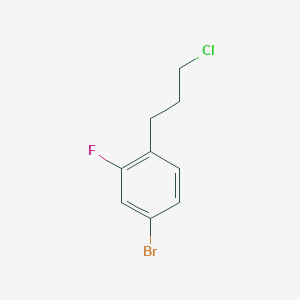
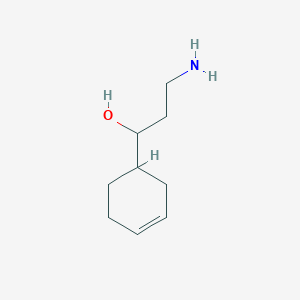
![Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate](/img/structure/B13206294.png)
